4-Chloroquinazoline-7-carboxylic acid
Overview
Description
4-Chloroquinazoline-7-carboxylic acid is a heterocyclic organic compound with the molecular formula C9H5ClN2O2 It is a derivative of quinazoline, a bicyclic structure consisting of fused benzene and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloroquinazoline-7-carboxylic acid typically involves the reaction of 4-chloroanthranilic acid with triethyl orthoformate. The reaction is carried out under reflux conditions, leading to the formation of the desired quinazoline derivative . Another method involves the decarboxylation of quinazoline-2-carboxylic acid, which was first reported by August Bischler and Lang in 1895 .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted reactions and metal-catalyzed reactions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 4-Chloroquinazoline-7-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinazoline-2,4-dione derivatives or reduction to form dihydroquinazoline derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be employed.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Major Products Formed:
- Substitution reactions yield various substituted quinazoline derivatives.
- Oxidation reactions produce quinazoline-2,4-dione derivatives.
- Reduction reactions result in dihydroquinazoline derivatives .
Scientific Research Applications
4-Chloroquinazoline-7-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-chloroquinazoline-7-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and cancer progression.
Pathways Involved: By inhibiting tyrosine kinases, the compound can disrupt signaling pathways involved in cell proliferation, leading to the suppression of tumor growth.
Comparison with Similar Compounds
Quinazoline: The parent compound with a similar bicyclic structure.
2,4-Disubstituted Quinazoline Derivatives: These compounds have been studied for their antiproliferative activities against cancer cell lines.
Quinazolin-4(3H)-one: Another derivative with potential biological activities.
Uniqueness: 4-Chloroquinazoline-7-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine atom and carboxylic acid group make it a versatile intermediate for further chemical modifications and applications in medicinal chemistry .
Properties
IUPAC Name |
4-chloroquinazoline-7-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O2/c10-8-6-2-1-5(9(13)14)3-7(6)11-4-12-8/h1-4H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APWMYFRHUCIZII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)N=CN=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50671986 | |
Record name | 4-Chloroquinazoline-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50671986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
942507-89-3 | |
Record name | 4-Chloroquinazoline-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50671986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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